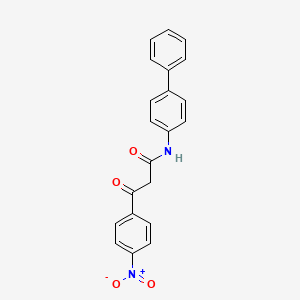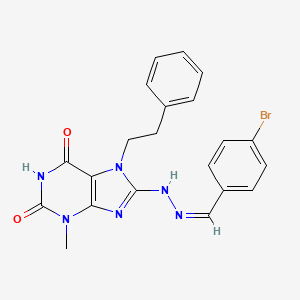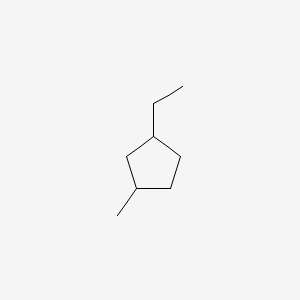![molecular formula C16H14N4O2 B11994716 3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994716.png)
3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Furan-2-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide: is a complex organic compound that features a furan ring, a pyrazole ring, and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Formation of the Hydrazide Group: This step involves the reaction of the pyrazole-furan intermediate with hydrazine hydrate under controlled conditions.
Condensation with Phenyl-Ethylidene: The final step involves the condensation of the hydrazide intermediate with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Amines derived from the reduction of the hydrazide group.
Substitution Products: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: It is being explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Furan-2-yl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the phenyl-ethylidene group.
2H-Pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide: Lacks the furan ring.
5-Furan-2-yl-2H-pyrazole-3-carboxylic acid (1-methyl-ethylidene)-hydrazide: Has a methyl group instead of a phenyl group.
Uniqueness
The presence of both the furan and pyrazole rings, along with the phenyl-ethylidene group, makes 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H14N4O2 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
5-(furan-2-yl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-11(12-6-3-2-4-7-12)17-20-16(21)14-10-13(18-19-14)15-8-5-9-22-15/h2-10H,1H3,(H,18,19)(H,20,21)/b17-11+ |
Clé InChI |
SCVNFJPMPRUOII-GZTJUZNOSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CO2)/C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)
![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)

![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994670.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)

![2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11994684.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11994701.png)
